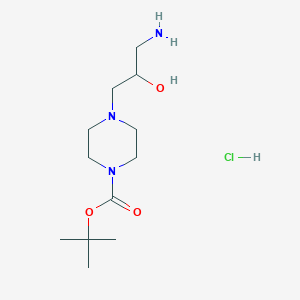
1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a Boc-protected piperazine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
The synthesis of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Protection of Piperazine: The piperazine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atoms.
Amination: Introduction of the amino group at the desired position on the propanol backbone.
Coupling Reaction: The protected piperazine is then coupled with the aminopropanol derivative under specific reaction conditions.
Deprotection and Salt Formation: The Boc group is removed, and the resulting compound is converted to its hydrochloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the piperazine ring or the amino group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperazine nitrogen can act as nucleophiles.
Hydrolysis: The Boc group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.
Scientific Research Applications
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol: The non-hydrochloride form, which may have different solubility and reactivity.
1-Amino-3-N-(4’-Boc-piperazinyl)-2-ethanol: A similar compound with an ethanol backbone instead of propanol, which may affect its chemical properties and applications.
1-Amino-3-N-(4’-Boc-piperazinyl)-2-butanol: A compound with a butanol backbone, offering different steric and electronic properties.
The uniqueness of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity in various applications.
Properties
IUPAC Name |
tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3.ClH/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13;/h10,16H,4-9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEMAIUHWKCOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














